9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
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Overview
Description
“9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline” is a chemical compound with the molecular formula C22H22N2O5S and a molecular weight of 426.49. It is a derivative of quinoline, a class of compounds that have been found to have interesting pharmaceutical and biological activities .
Physical And Chemical Properties Analysis
The physical and chemical properties of “9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline”, such as its boiling point, melting point, flash point, and density, are not provided in the available resources .Scientific Research Applications
DNA Binding and Antitumor Evaluation
A study conducted by Hranjec et al. (2007) focused on the synthesis of novel cyano- and amidino-substituted benzimidazoles and benzimidazo[1,2-a]quinolines, including morpholino-substituted compounds. These compounds showed significant antiproliferative effects, with the morpholino-substituted compound demonstrating high activity among all acyclic derivatives. The cyclic compounds, which include quinoline derivatives, were found to be more potent due to their ability to intercalate into DNA. This intercalation is critical for their biological effects, making them candidates for further development as potential antitumor agents (Hranjec et al., 2007).
Fluorophore Applications in Biochemistry and Medicine
Quinoline derivatives, including aminoquinolines, are noted for their efficiency as fluorophores. Aleksanyan and Hambardzumyan (2013) discuss the wide usage of these derivatives in studying various biological systems. Their relevance in biochemistry and medicine stems from their properties as sensitive and selective compounds. This makes them promising for applications in areas requiring detailed biological system analysis (Aleksanyan & Hambardzumyan, 2013).
Potential as Caspase-3 Inhibitors
Kravchenko et al. (2005) synthesized a series of quinoline derivatives, including 4-methyl-8-(morpholine-4-sulfonyl) pyrrolo[3,4-c]quinolines, as nonpeptide small molecule inhibitors of caspase-3. These compounds represent a new chemotype of caspase-3 inhibitors, with several identified as potent inhibitors. This suggests their potential application in therapeutic strategies targeting diseases where caspase-3 activity is implicated (Kravchenko et al., 2005).
Modular Catalyst System for Pharmaceutical Applications
Wendlandt and Stahl (2014) report the development of o-quinone-based catalysts for the oxidative dehydrogenation of tetrahydroquinolines to quinolines. These catalysts are particularly relevant due to the presence of quinolines in numerous FDA-approved pharmaceuticals and bioactive compounds. The research demonstrates the utility of these catalysts in preparing medicinally relevant quinolines, highlighting their potential in pharmaceutical synthesis (Wendlandt & Stahl, 2014).
Safety and Hazards
Future Directions
The future directions for research on “9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline” and similar compounds could include further exploration of their synthesis, investigation of their chemical reactivity, elucidation of their mechanisms of action, and assessment of their physical and chemical properties. Additionally, given the biological activities of quinoline derivatives, there may be potential for the development of new pharmaceuticals .
properties
IUPAC Name |
8-(4-methylphenyl)sulfonyl-9-morpholin-4-yl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-15-2-4-16(5-3-15)30(25,26)21-14-23-18-13-20-19(28-10-11-29-20)12-17(18)22(21)24-6-8-27-9-7-24/h2-5,12-14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMKDJJBMMQWKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC4=C(C=C3N=C2)OCCO4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Morpholino-8-tosyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
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